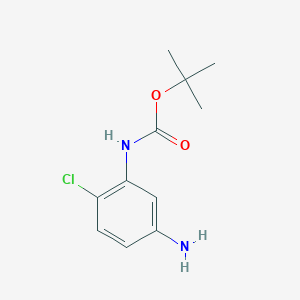

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics .

Biochemical Pathways

It’s known that the conditions in biochemical assays often display little relevance to the intracellular environment, which can result in a failure to translate high target affinity to activity within a living cell .

Result of Action

It’s known that the compounds described in the patent can be used as anticonvulsants .

Actividad Biológica

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate compound, has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- CAS Number : 879614-93-4

- Functional Groups : The compound features a chloro-substituted aromatic ring and an amino group, along with a tert-butyl ester group that enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of target molecules, influencing pathways relevant to disease processes, especially in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potential anticancer properties . Some studies have shown its ability to inhibit tumor growth and promote apoptosis in cancer cells. The presence of the chloro group is believed to enhance the compound's efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity , particularly against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests it may function effectively in inhibiting bacterial growth. Preliminary studies indicate moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, although it was less potent than established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the substitution patterns on the aromatic ring can significantly impact receptor binding affinity and overall biological efficacy. For instance, compounds with different halogen substitutions have shown varying degrees of potency against specific targets .

Case Studies and Research Findings

A summary of relevant studies focusing on the biological activity of this compound is presented below:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure enables it to act as a building block for developing new pharmaceuticals, particularly those targeting specific biological pathways relevant to diseases such as cancer and infections. The presence of the tert-butyl ester group allows for the temporary masking of the amine's reactivity, facilitating selective modifications during synthesis.

1.2 Biological Activity

Research indicates that derivatives of (5-amino-2-chloro-phenyl)-carbamic acid tert-butyl ester exhibit significant biological activities, including interactions with enzymes and receptors. For instance, compounds with similar structures have been tested for their efficacy as agonists at human adenosine receptors (ARs), showing potential in treating conditions like melanoma and colon carcinoma .

Agrochemical Applications

2.1 Herbicides Development

This compound is also explored for its role in developing herbicides. Its chemical structure allows it to interact with plant systems, potentially leading to the development of effective herbicidal agents . The ability to modify its structure can enhance its efficacy against specific weed species while reducing toxicity to crops.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly affect its pharmacological properties. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅FClN₂O₂ | Fluorine substitution may enhance lipophilicity and biological activity |

| (4-Amino-3-chloro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅ClN₂O₂ | Different position of amino and chloro groups may result in distinct pharmacological profiles |

| (3-Amino-4-chloro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅ClN₂O₂ | Variation in substitution pattern could affect receptor binding affinity |

Case Studies

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of a derivative of this compound as an A3 adenosine receptor agonist. The compound displayed subnanomolar affinities and was found to be effective in inhibiting tumor growth in preclinical models . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Herbicide Development

Research on chlorinated phenyl carbamates has shown that modifications to the amine group can enhance herbicidal activity while minimizing phytotoxicity to crops. This application underscores the versatility of this compound in agrochemical formulations .

Propiedades

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.